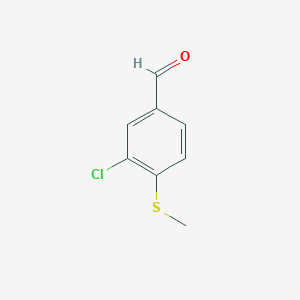

3-Chloro-4-methylsulfanyl-benzaldehyde

Description

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are characterized by a formyl group (-CHO) directly attached to an aromatic ring. The reactivity of this class of compounds is largely dictated by the nature and position of other substituents on the ring. In the case of 3-Chloro-4-methylsulfanyl-benzaldehyde, the presence of both a chlorine atom and a methylsulfanyl (or methylthio) group significantly influences its electronic properties and, consequently, its chemical behavior.

The chlorine atom, being an electronegative element, exerts a deactivating, electron-withdrawing inductive effect (-I) on the benzene (B151609) ring. Conversely, the methylsulfanyl group, with its sulfur atom, can act as a weak activating group through resonance by donating a lone pair of electrons to the aromatic system (+R effect). The interplay of these opposing electronic effects, combined with their specific positions relative to the aldehyde group, modulates the reactivity of both the aldehyde function and the aromatic ring itself. This unique electronic profile distinguishes it from simpler benzaldehydes and provides opportunities for selective chemical transformations.

Significance in Contemporary Organic Synthesis and Materials Science Precursor Development

The true significance of this compound lies in its potential as a versatile intermediate in the synthesis of more complex molecules. The aldehyde group is a gateway to a vast array of chemical reactions, including nucleophilic additions, condensations, and oxidations, allowing for the construction of diverse molecular scaffolds.

In the realm of organic synthesis, this compound can serve as a starting material for the preparation of pharmaceuticals and other biologically active compounds. The presence of the sulfur atom opens up possibilities for further modifications, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can have a profound impact on the biological activity of the resulting molecule. The chloro substituent provides a handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. For instance, related compounds like 3-Chloro-4-hydroxybenzaldehyde are utilized as intermediates in the synthesis of more complex molecules, highlighting the utility of this substitution pattern. guidechem.com

In materials science, the incorporation of sulfur-containing aromatic units is a known strategy for developing materials with interesting optical and electronic properties. Thioether-based organic molecules are precursors to conductive polymers and metal-organic frameworks (MOFs). rsc.org While direct applications of this compound in this field are still emerging, its structure suggests its potential as a monomer or a modifying agent in the creation of functional polymers and other advanced materials.

Scope and Objectives of Research Inquiry

The primary research interest in this compound revolves around its utility as a synthetic building block. Key areas of investigation include:

Exploration of Novel Synthetic Methodologies: Developing efficient and selective methods for the synthesis of this compound itself, as well as for its subsequent transformations. This includes leveraging its unique electronic properties to control the regioselectivity of reactions on the aromatic ring.

Synthesis of Heterocyclic Compounds: The aldehyde functionality is readily employed in condensation reactions with various nucleophiles to construct a wide range of heterocyclic systems, which are prevalent in medicinal chemistry.

Development of Bioactive Molecules: Utilizing this compound as a scaffold to synthesize new compounds with potential therapeutic applications. The combination of the chloro and methylsulfanyl groups offers a unique pharmacophore that can be explored for various biological targets.

Preparation of Functional Materials: Investigating the incorporation of this molecule into polymeric or supramolecular structures to create new materials with tailored electronic, optical, or thermal properties.

While comprehensive studies dedicated solely to this compound are not abundant in the current literature, the established reactivity of similarly substituted aromatic aldehydes and the growing interest in sulfur-containing organic compounds suggest that its role in advanced chemical research will continue to expand.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPPOJFNFLYALG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3-Chloro-4-methylsulfanyl-benzaldehyde

Traditional synthetic methods for this compound rely on well-established organic reactions. The choice of a particular route often depends on the availability of starting materials, desired purity, and scalability of the process.

A common and effective method for introducing the methylsulfanyl group (-SCH₃) onto an aromatic ring is through nucleophilic aromatic substitution (SNAr). This approach is particularly suitable when the benzene (B151609) ring is activated by electron-withdrawing groups and contains a good leaving group.

One plausible and widely utilized strategy involves the reaction of a di-halogenated benzaldehyde (B42025) with a methylthiolate salt, such as sodium thiomethoxide (NaSMe). A particularly effective precursor for this reaction is 3-chloro-4-fluorobenzaldehyde. The fluorine atom at the para position is significantly more labile than the chlorine atom at the meta position in nucleophilic aromatic substitution reactions. This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. The electron-withdrawing nature of the aldehyde group further activates the ring towards this substitution. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the cation of the thiolate salt.

Alternatively, 3,4-dichlorobenzaldehyde (B146584) can be used as a starting material. However, the reaction may require more forcing conditions (higher temperatures) due to the lower reactivity of chlorine as a leaving group compared to fluorine. In this case, regioselectivity can be a concern, though the substitution is generally favored at the para position due to the electronic activation by the aldehyde group.

Table 1: Nucleophilic Substitution for Methylthio Introduction

| Starting Material | Nucleophile | Solvent | Typical Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 3-Chloro-4-fluorobenzaldehyde | Sodium thiomethoxide (NaSMe) | DMF | 80-120 °C | 4-8 h | High |

| 3,4-Dichlorobenzaldehyde | Sodium thiomethoxide (NaSMe) | DMSO | 120-160 °C | 8-16 h | Moderate |

An alternative approach to the synthesis of this compound is the formylation of a pre-existing 2-chloro-1-(methylthio)benzene. The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. The methylthio group is an activating, ortho, para-directing group, while the chloro group is a deactivating, ortho, para-directing group. In this case, the directing effects of both substituents would favor formylation at the position para to the methylthio group, which corresponds to the desired product.

The Vilsmeier-Haack reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The reaction proceeds through an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent acts as the electrophile. The reaction is generally carried out in an excess of DMF, which also serves as the solvent.

Table 2: Vilsmeier-Haack Formylation

| Starting Material | Reagents | Solvent | Typical Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 2-Chloro-1-(methylthio)benzene | POCl₃, DMF | DMF | 60-90 °C | 2-6 h | Good |

Multi-step syntheses allow for a more controlled and regioselective approach to complex molecules like this compound. A logical multi-step sequence can be designed to introduce the substituents in a specific order to achieve the desired isomer.

One such regioselective route could begin with the chlorination of 4-(methylthio)benzaldehyde. The methylthio group is a stronger activating and ortho, para-directing group than the formyl group is deactivating. Therefore, electrophilic chlorination would be expected to occur at the positions ortho to the methylthio group. This would lead to the formation of 3-chloro-4-(methylthio)benzaldehyde as the major product. Common chlorinating agents for this type of reaction include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

Another potential multi-step pathway could involve the initial synthesis of 2-chloro-1-(methylthio)benzene, followed by formylation as described in the previous section. The starting 2-chloro-1-(methylthio)benzene can be prepared from 2-chlorophenol (B165306) through a series of reactions, including methylation of the phenol (B47542) to form 2-chloroanisole, followed by a Newman-Kwart rearrangement and subsequent reduction to introduce the methylthio group.

Table 3: Multi-step Regioselective Synthesis

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | 4-(Methylthio)benzaldehyde | SO₂Cl₂, Acetic Acid | 3-Chloro-4-(methylthio)benzaldehyde | Electrophilic Chlorination |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. These reactions are typically carried out by grinding the reactants together, sometimes with a solid catalyst, which can lead to higher reaction rates and selectivities compared to solution-phase reactions.

While a direct solvent-free synthesis of this compound has not been extensively reported, the principles can be applied to certain steps in its synthesis. For example, a condensation reaction involving the aldehyde group of a precursor molecule could potentially be carried out under solvent-free conditions. The use of mechanochemistry (ball milling) is another emerging solvent-free technique that could be explored for these transformations.

The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed with higher efficiency and under milder conditions, reducing energy consumption and by-product formation.

In the context of synthesizing this compound, catalytic methods can be particularly beneficial. For the nucleophilic substitution route, the use of a phase-transfer catalyst (PTC) can facilitate the reaction between the aqueous sodium thiomethoxide and the organic substrate (e.g., 3,4-dichlorobenzaldehyde). This can lead to faster reaction rates at lower temperatures and reduce the amount of organic solvent required.

Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or related C-S coupling reactions, represent a powerful tool for the formation of aryl thioethers. A catalytic cycle involving a palladium or copper catalyst could potentially be employed to couple a thiol with a halogenated benzaldehyde precursor, offering an alternative to the classical SNAr reaction.

Table 4: Green Chemistry Approaches

| Green Approach | Synthetic Step | Potential Method | Advantages |

|---|---|---|---|

| Solvent-Free | Condensation/Derivatization | Grinding/Mechanochemistry | Reduced solvent waste, potential for higher efficiency |

| Catalysis | Nucleophilic Substitution | Phase-Transfer Catalysis | Milder conditions, faster rates, less solvent |

| Catalysis | C-S Bond Formation | Pd or Cu-catalyzed Cross-Coupling | High efficiency, broad substrate scope |

Novel and Emerging Synthetic Techniques

The development of synthetic methodologies is increasingly driven by the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of safer chemicals. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgjocpr.comrsc.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. numberanalytics.comresearchgate.net

For the synthesis of this compound, a reaction with high atom economy would be a direct formylation of 2-chloro-1-methylsulfanyl-benzene. This approach, if feasible, would be superior to multi-step sequences that involve protecting groups or generate significant stoichiometric byproducts. Catalytic methods are often key to improving atom economy. purkh.com For example, a catalytic carbonylation reaction using a suitable catalyst and a source of carbon monoxide would be a highly atom-economical route.

Table 3: Atom Economy Comparison of Hypothetical Synthetic Routes

| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Oxidation of Alcohol | 3-Chloro-4-methylsulfanyl-benzyl alcohol, Oxidant | This compound | Reduced oxidant, Water | < 80% |

| Direct Formylation | 2-Chloro-1-methylsulfanyl-benzene, Carbon monoxide, Hydrogen | This compound | None (ideal) | 100% (ideal) |

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. numberanalytics.comrsc.orgmt.com This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, high-throughput synthesis. numberanalytics.comchimia.chresearchgate.net

The synthesis of substituted benzaldehydes can be effectively translated to a continuous flow process. beilstein-journals.org For the preparation of this compound, a flow chemistry setup could involve pumping a solution of the starting material (e.g., 3-chloro-4-methylsulfanyl-benzyl alcohol) and an oxidizing agent through a heated microreactor. nih.gov The short residence time in the reactor, combined with precise temperature control, can lead to high yields and selectivities, while minimizing the formation of over-oxidation products. mdpi.com

Table 4: Conceptual Parameters for a Flow Chemistry Synthesis

| Parameter | Value |

| Reactor Type | Packed-bed microreactor |

| Catalyst/Reagent | Immobilized oxidizing agent |

| Solvent | Acetonitrile (B52724) |

| Flow Rate | 0.5 mL/min |

| Temperature (°C) | 150 |

| Residence Time | 5 minutes |

| Pressure (psi) | 100 |

| Expected Throughput | Grams/hour |

The adoption of such advanced and sustainable synthetic methodologies holds significant promise for the efficient and environmentally responsible production of this compound.

Aldehyde Group Reactivity and Derivatization

The aldehyde group is an electrophilic center that readily participates in a variety of classical organic reactions, including condensations, reductions, oxidations, and cycloadditions.

Condensation Reactions and Imine Formation

The carbonyl carbon of the aldehyde is susceptible to nucleophilic attack, leading to condensation reactions with a variety of nucleophiles. A prominent example is the formation of imines, or Schiff bases, through reaction with primary amines. lookchem.commdpi.com This reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. mdpi.com The reaction is typically catalyzed by acid and requires the removal of water to drive the equilibrium toward the product. aston.ac.uk

Another important class of condensation reactions is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. nih.govsigmaaldrich.com This reaction is a powerful method for forming new carbon-carbon double bonds. sigmaaldrich.com While specific studies on this compound are not extensively detailed, its reactivity is analogous to other aromatic aldehydes in these transformations. semanticscholar.orgresearchgate.net

Table 1: Examples of Potential Condensation Reactions This table is illustrative of expected reactivity based on the known chemistry of aromatic aldehydes.

| Reaction Type | Reactant | Catalyst | Potential Product |

| Imine Formation | Aniline (B41778) | Acid (e.g., H+) | N-(3-chloro-4-(methylthio)benzylidene)aniline |

| Knoevenagel | Malononitrile | Base (e.g., Piperidine) | 2-(3-chloro-4-(methylthio)benzylidene)malononitrile |

| Wittig Reaction | Triphenylphosphonium ylide (Ph3P=CH2) | N/A | 1-chloro-2-(methylthio)-4-vinylbenzene |

The Wittig reaction provides another route to C-C double bond formation, where the aldehyde reacts with a phosphorus ylide. organic-chemistry.orgmasterorganicchemistry.com This reaction is highly reliable for converting a carbonyl group into an alkene, with the structure of the ylide determining the substituent on the newly formed double bond. libretexts.orgucla.edu

Reductions and Oxidations at the Aldehyde Moiety

The aldehyde functionality can be readily transformed into either an alcohol (reduction) or a carboxylic acid (oxidation), providing access to different classes of compounds.

Reduction: The aldehyde group is easily reduced to a primary alcohol, yielding (3-Chloro-4-(methylthio)phenyl)methanol. bldpharm.combiosynth.com This transformation is typically achieved with high efficiency using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.

Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 3-Chloro-4-(methylthio)benzoic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents like hydrogen peroxide. google.com The resulting carboxylic acid is a versatile intermediate for further derivatization, such as ester or amide formation. cymitquimica.com

Table 2: Redox Reactions of the Aldehyde Group

| Transformation | Product | Typical Reagents |

| Reduction | (3-Chloro-4-(methylthio)phenyl)methanol | Sodium borohydride (NaBH₄) |

| Oxidation | 3-Chloro-4-(methylthio)benzoic acid | Potassium permanganate (KMnO₄), Hydrogen Peroxide (H₂O₂) |

Cycloaddition Reactions Involving the Aldehyde Functionality

While less common than condensation or redox reactions, the aldehyde group can participate in cycloaddition reactions. In hetero-Diels-Alder reactions, the C=O double bond can act as a dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring. These reactions often require thermal conditions or Lewis acid catalysis to proceed efficiently. Specific studies detailing the participation of this compound in cycloaddition reactions are not widely documented in the literature, indicating this as a less explored area of its reactivity.

Thioether Group Transformations

The methylsulfanyl (thioether) group offers another site for chemical modification, primarily through oxidation or reactions at the sulfur atom.

Oxidation to Sulfoxide and Sulfone Derivatives

The sulfur atom of the thioether group can be selectively oxidized to form either a sulfoxide or a sulfone. This transformation significantly alters the electronic properties and polarity of the molecule. The oxidation is typically performed using oxidizing agents like hydrogen peroxide (H₂O₂). google.com

Sulfoxide Formation: Careful control of reaction conditions and stoichiometry (typically one equivalent of the oxidant) allows for the selective oxidation of the thioether to the corresponding sulfoxide, 3-chloro-4-(methylsulfinyl)benzaldehyde. lookchem.com

Sulfone Formation: The use of excess oxidizing agent or stronger reaction conditions leads to the full oxidation of the sulfur atom to the sulfone, 3-chloro-4-(methylsulfonyl)benzaldehyde. google.com The sulfone group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the aldehyde.

Table 3: Oxidation Products of the Thioether Group

| Oxidation Level | Product Name | Typical Reagent |

| First Oxidation | 3-chloro-4-(methylsulfinyl)benzaldehyde | H₂O₂ (1 equivalent) |

| Second Oxidation | 3-chloro-4-(methylsulfonyl)benzaldehyde | H₂O₂ (excess) |

Alkylation and Related Reactions

The sulfur atom in the thioether group possesses a lone pair of electrons, allowing it to act as a nucleophile. It can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a ternary sulfonium (B1226848) salt. This reaction converts the neutral thioether into a positively charged group, which can serve as a leaving group in subsequent nucleophilic substitution reactions or participate in other transformations. However, specific examples of the alkylation of this compound are not prevalent in published research.

Chlorophenyl Ring Modifications

The aromatic ring of this compound is substituted with three distinct functional groups: an aldehyde (-CHO), a chloro (-Cl) group, and a methylsulfanyl (-SCH₃) group. The interplay of the electronic effects of these substituents dictates the reactivity and regioselectivity of transformations on the chlorophenyl ring. The aldehyde group is a moderately deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. Conversely, the chloro and methylsulfanyl groups are ortho, para-directing. The chloro group is deactivating via induction but weakly donating via resonance, while the methylsulfanyl group is an activating group due to the lone pairs on the sulfur atom that can be donated into the ring.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome of such reactions on this compound is determined by the combined directing effects of the existing substituents. The strongly activating ortho, para-directing methylsulfanyl group is expected to have the dominant influence over the deactivating meta-directing aldehyde and the deactivating ortho, para-directing chloro group.

The positions ortho to the methylsulfanyl group are C3 and C5. Position C3 is already substituted with a chlorine atom. Therefore, the most likely position for electrophilic attack is C5, which is ortho to the methylsulfanyl group and meta to both the aldehyde and chloro groups. The position C2, which is ortho to both the aldehyde and chloro groups, is highly deactivated and sterically hindered, making substitution at this site less probable.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Chloro-4-methylsulfanyl-5-nitro-benzaldehyde |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-3-chloro-4-methylsulfanyl-benzaldehyde |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-3-chloro-4-methylsulfanyl-benzaldehyde |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. chemistrysteps.comlibretexts.org The aldehyde group at C1 significantly activates the ring towards nucleophilic attack. For an SNAr reaction to proceed via the common addition-elimination mechanism, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex through resonance. libretexts.orglibretexts.org

In this compound, the chloro group is a potential leaving group located at C3. This position is meta to the activating aldehyde group. Consequently, the stabilization of the negative charge in the Meisenheimer complex by the aldehyde group is less effective, and the reaction is not expected to proceed readily under standard SNAr conditions. However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, substitution of the chlorine atom might be achievable.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product (under forcing conditions) |

|---|---|

| Sodium methoxide (B1231860) (NaOCH₃) | 3-Methoxy-4-methylsulfanyl-benzaldehyde |

| Ammonia (NH₃) | 3-Amino-4-methylsulfanyl-benzaldehyde |

| Sodium hydrosulfide (B80085) (NaSH) | 3-Mercapto-4-methylsulfanyl-benzaldehyde |

The carbon-chlorine bond in this compound provides a handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. taylorandfrancis.comnih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings are widely used to functionalize aryl chlorides. whiterose.ac.uk These reactions typically involve the oxidative addition of the aryl chloride to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. whiterose.ac.uk

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Methylsulfanyl-biphenyl-3-carbaldehyde derivative |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 3-Substituted-4-methylsulfanyl-benzaldehyde |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-(Alkynyl)-4-methylsulfanyl-benzaldehyde |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Phosphine ligand, Base | 3-(Amino)-4-methylsulfanyl-benzaldehyde |

Synthesis of Complex Heterocyclic Systems Utilizing this compound as a Building Block

The aldehyde functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. Through condensation reactions, it can be incorporated into larger, more complex molecular architectures.

Pyrimidines are a class of heterocyclic compounds that can be synthesized through various condensation reactions. bu.edu.eg One of the most common methods is the Biginelli reaction or related multi-component reactions, which involve the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a urea (B33335) or thiourea (B124793) derivative. researchgate.netmdpi.com Using this compound in such a reaction would lead to the formation of a dihydropyrimidine (B8664642) derivative bearing the substituted phenyl group at the 4-position of the heterocyclic ring.

The general reaction involves the acid-catalyzed condensation of the aldehyde with urea to form an acyliminium ion intermediate, which then reacts with the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration to afford the final product.

Table 4: Synthesis of Pyrimidine Derivatives

| β-Dicarbonyl Compound | Urea/Thiourea Source | Resulting Pyrimidine Structure (General) |

|---|---|---|

| Ethyl acetoacetate | Urea | 4-(3-Chloro-4-methylsulfanyl-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

| Acetylacetone | Thiourea | 5-Acetyl-4-(3-chloro-4-methylsulfanyl-phenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione |

| Malononitrile | Guanidine | 2-Amino-4-(3-chloro-4-methylsulfanyl-phenyl)-6-imino-1,6-dihydropyrimidine-5-carbonitrile |

Azetidin-2-ones, commonly known as β-lactams, are four-membered heterocyclic rings. A primary synthetic route to this scaffold is the Staudinger cycloaddition, which is a [2+2] cycloaddition between a ketene (B1206846) and an imine (Schiff base). researchgate.net this compound can serve as the starting point for the synthesis of the requisite imine.

The synthesis is a two-step process:

Imine Formation: The aldehyde is condensed with a primary amine (Ar-NH₂) in the presence of an acid catalyst to form the corresponding N-aryl imine (a Schiff base).

Staudinger Cycloaddition: The resulting imine is then reacted with a ketene, which is typically generated in situ from an acetyl chloride derivative (like chloroacetyl chloride) and a tertiary amine base (such as triethylamine). This cycloaddition yields the 2-azetidinone ring. scispace.comnih.gov

Table 5: Synthesis of Azetidinone Derivatives

| Primary Amine (R-NH₂) | Ketene Precursor | Resulting Azetidinone Product |

|---|---|---|

| Aniline | Chloroacetyl chloride | 3-Chloro-1-phenyl-4-(3-chloro-4-methylsulfanyl-phenyl)azetidin-2-one |

| 4-Methoxyaniline | Chloroacetyl chloride | 3-Chloro-1-(4-methoxyphenyl)-4-(3-chloro-4-methylsulfanyl-phenyl)azetidin-2-one |

| Benzylamine | Chloroacetyl chloride | 1-Benzyl-3-chloro-4-(3-chloro-4-methylsulfanyl-phenyl)azetidin-2-one |

Chemical Transformations and Derivatization Studies

Pyrrole (B145914) Derivatives

The synthesis of pyrrole-containing molecules is of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. While direct derivatization of 3-chloro-4-methylsulfanyl-benzaldehyde into pyrrole rings has not been extensively reported, established synthetic methodologies can be employed to achieve this transformation. A prominent and versatile method for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgrgmcet.edu.inorganic-chemistry.org

A plausible synthetic route to pyrrole derivatives from this compound involves its initial conversion into a 1,4-diketone, which can then undergo the Paal-Knorr cyclization. This transformation can be achieved through a multi-step sequence, for example, via a Stetter reaction or through the formation of a chalcone (B49325) intermediate.

The Stetter reaction provides a direct route to 1,4-dicarbonyl compounds through the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as a thiazolium salt. organic-chemistry.orgwikipedia.org In a hypothetical application of this reaction, this compound could be reacted with a Michael acceptor like methyl vinyl ketone in the presence of a suitable N-heterocyclic carbene (NHC) catalyst to yield a 1,4-diketone. This intermediate could then be cyclized with an amine to form the corresponding polysubstituted pyrrole.

Alternatively, a well-established route involves the Claisen-Schmidt condensation of this compound with an appropriate ketone, such as acetophenone, to form a chalcone (an α,β-unsaturated ketone). niscpr.res.inmiracosta.edu This chalcone can then be converted into a 1,4-diketone. One common method for this conversion is a subsequent Michael addition reaction. The resulting 1,4-diketone is a versatile precursor for the Paal-Knorr synthesis of pyrroles. acs.org

For instance, the 1,4-diketone can be heated with a primary amine (R-NH₂) in the presence of an acid catalyst to yield a substituted N-aryl or N-alkyl pyrrole. acs.org The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.org

A representative, though not explicitly documented for this specific substrate, synthesis could involve the reaction of the 1,4-diketone derived from this compound with aniline (B41778) in a solvent such as toluene, with a catalytic amount of a strong acid like p-toluenesulfonic acid, to yield the corresponding N-phenyl pyrrole derivative. acs.org

The table below details a plausible pyrrole derivative that could be synthesized from this compound via a 1,4-dicarbonyl intermediate followed by a Paal-Knorr reaction. The data presented is based on established chemical principles and analogous transformations reported in the literature.

| Compound Name | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Precursors | Synthetic Method |

|---|---|---|---|---|---|

| 2-(3-Chloro-4-(methylthio)phenyl)-1,5-diphenyl-1H-pyrrole |  | C₂₃H₁₈ClNS | 391.92 |

|

|

Detailed Research Findings:

While specific research focusing on the synthesis of pyrrole derivatives from this compound is not prevalent in the reviewed literature, the general applicability of the Paal-Knorr synthesis is well-documented for a wide range of 1,4-dicarbonyl compounds. rgmcet.edu.inorganic-chemistry.org Studies on the Stetter reaction have demonstrated its utility in preparing 1,4-diketones from various aromatic aldehydes, including those with electron-withdrawing and electron-donating substituents. wikipedia.orgacs.org The reaction conditions for the Stetter reaction typically involve an N-heterocyclic carbene catalyst and a suitable base in an organic solvent. acs.org

Similarly, the Claisen-Schmidt condensation is a robust method for the formation of chalcones from a diverse array of aromatic aldehydes and ketones. niscpr.res.inmiracosta.edu The subsequent conversion of these chalcones to 1,4-diketones can be achieved through various methods, including Michael addition of enolates or their equivalents.

The final Paal-Knorr cyclization of the resulting 1,4-diketone with a primary amine is a high-yielding reaction for the synthesis of polysubstituted pyrroles. The reaction conditions can be adapted to accommodate a variety of functional groups on both the diketone and the amine. acs.org The use of microwave irradiation has been shown to accelerate the Paal-Knorr reaction, often leading to improved yields and shorter reaction times.

Multicomponent reactions (MCRs) also offer a convergent and efficient approach to synthesizing highly substituted pyrroles. semanticscholar.orgorientjchem.orgorientjchem.orgbohrium.comrsc.org In a hypothetical three-component reaction, this compound could potentially react with a β-ketoester and an amine in the presence of a catalyst to directly form a polysubstituted pyrrole. The feasibility of such a reaction would depend on the compatibility of the substrates and the specific reaction conditions employed.

Spectroscopic Data for this compound Not Found

Following a comprehensive search of publicly available scientific databases and chemical literature, detailed experimental spectroscopic data for the compound This compound (CAS RN: 38125-81-4) could not be located.

The requested article, which was to focus on the advanced spectroscopic characterization and structural elucidation of this specific molecule, cannot be generated at this time due to the absence of the necessary primary data. The required information includes:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton Nuclear Magnetic Resonance) analysis, including chemical shifts and coupling constants.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) analysis with specific chemical shifts for each carbon atom.

2D NMR (Two-Dimensional Nuclear Magnetic Resonance) techniques such as COSY, HSQC, and HMBC to establish connectivity within the molecule.

Vibrational Spectroscopy:

FT-IR (Fourier-Transform Infrared) spectroscopy data, detailing characteristic vibrational frequencies.

Raman spectroscopy data.

Searches for the synthesis and characterization of this compound did not yield any publications containing the requisite spectroscopic details. While data for structurally related compounds, such as 3-chlorobenzaldehyde (B42229) and 4-(methylthio)benzaldehyde, are available, they are not substitutes for the experimental data of the target compound and would not fulfill the specific requirements of the requested article.

Therefore, without access to the foundational experimental data, a scientifically accurate and detailed article on the spectroscopic characterization of this compound cannot be constructed.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile technique used for the separation, detection, and identification of compounds in a mixture. For a moderately polar compound like 3-Chloro-4-methylsulfanyl-benzaldehyde, reversed-phase LC coupled with a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be the method of choice.

Given the structure of this compound, positive-ion mode ESI would likely yield the protonated molecule [M+H]⁺. The expected exact mass of this ion can be calculated and would be a key identifier in high-resolution mass spectrometry. A typical LC-MS analysis would involve optimizing parameters such as the mobile phase composition (e.g., a gradient of water and acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid to facilitate protonation), flow rate, and ion source settings to achieve optimal ionization and sensitivity. While specific retention times are column and method-dependent, a nonpolar stationary phase would be appropriate for this analyte.

Table 1: Predicted LC-MS Parameters for the Analysis of this compound (Note: These are predicted parameters based on the analysis of similar compounds and may require optimization.)

| Parameter | Predicted Value/Condition |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

| Desolvation Gas Flow | 600 L/hr |

| Expected Ion | [M+H]⁺ |

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. This compound, with an expected moderate boiling point, is well-suited for GC-MS analysis. The sample is vaporized and separated on a capillary column before being introduced into the mass spectrometer, typically employing electron ionization (EI).

EI is a "hard" ionization technique that leads to extensive fragmentation. The resulting mass spectrum provides a unique fragmentation pattern, often referred to as a "molecular fingerprint," which is highly valuable for structural elucidation and library matching. For this compound, key fragmentation pathways would likely involve the loss of the formyl radical (-CHO), the methyl radical (-CH₃) from the thioether group, and potentially the chlorine atom. The presence of chlorine would also be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

Table 2: Predicted GC-MS Parameters and Expected Fragmentation for this compound (Note: These are predicted parameters and fragments based on the analysis of analogous compounds.)

| Parameter | Predicted Value/Condition |

|---|---|

| Chromatography | |

| Column | DB-5ms or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 15 °C/min |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Expected Major Fragments (m/z) | Predicted Identity |

| 186/188 | [M]⁺ (Molecular Ion) |

| 157/159 | [M-CHO]⁺ |

| 171/173 | [M-CH₃]⁺ |

| 151 | [M-Cl]⁺ |

| 123 | [M-Cl-CO]⁺ |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This technique is crucial for confirming the identity of a new compound or for distinguishing between compounds with the same nominal mass. For this compound (C₈H₇ClOS), HRMS would be able to confirm its elemental formula by measuring the mass of the molecular ion with high precision (typically to within 5 ppm). This level of accuracy is invaluable for differentiating between potential isobaric interferences.

Table 3: Calculated Exact Masses for HRMS Analysis of this compound

| Ion/Fragment | Elemental Composition | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₈H₇³⁵ClOS | 186.0012 |

| [M+2]⁺ | C₈H₇³⁷ClOS | 187.9982 |

| [M+H]⁺ | C₈H₈³⁵ClOS | 187.0089 |

| [M+H+2]⁺ | C₈H₈³⁷ClOS | 189.0060 |

Electronic Spectroscopy (UV-Visible Spectroscopy)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* transitions of the benzene (B151609) ring and the carbonyl group, as well as n → π* transitions of the carbonyl group.

The presence of the chloro, methylsulfanyl, and aldehyde substituents on the benzene ring will influence the position and intensity of these absorption bands. The sulfur atom of the methylsulfanyl group, with its lone pair of electrons, can participate in resonance with the aromatic ring, acting as an auxochrome and likely causing a bathochromic (red) shift of the primary π → π* transition compared to unsubstituted benzaldehyde (B42025). The n → π* transition of the aldehyde group is typically weaker and appears at a longer wavelength. The solvent used for the analysis can also influence the spectrum, with polar solvents often causing a hypsochromic (blue) shift of n → π* transitions.

Table 4: Predicted UV-Visible Absorption Maxima for this compound in a Non-polar Solvent (Note: These are predicted values based on the analysis of substituted benzaldehydes and thioanisoles.)

| Transition Type | Predicted λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (Benzene Ring) | ~260-280 | High |

| π → π* (Carbonyl Group) | ~240-250 | Moderate |

| n → π* (Carbonyl Group) | ~320-340 | Low |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information on bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its molecular structure and provide insights into its solid-state packing.

Advanced Analytical Techniques for Reaction Monitoring and Product Characterization

The synthesis of this compound would likely involve the introduction of the methylsulfanyl group onto a pre-functionalized chlorobenzaldehyde derivative or the formylation of a suitable chloro-thioanisole precursor. Monitoring the progress of such a reaction is crucial for optimizing reaction conditions and maximizing yield.

Several advanced analytical techniques can be employed for real-time or near-real-time reaction monitoring. These include:

In-situ Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of reactant functional groups and the appearance of product functional groups.

High-Performance Liquid Chromatography (HPLC): Aliquots of the reaction mixture can be periodically withdrawn and analyzed by HPLC to quantify the concentrations of reactants, intermediates, and the final product.

Mass Spectrometry: Techniques like Direct Analysis in Real Time (DART) or Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer can provide rapid analysis of reaction aliquots with minimal sample preparation.

Once the reaction is complete, the characterization of the purified product would involve the full suite of spectroscopic techniques discussed above (LC-MS, GC-MS, HRMS, UV-Vis), in addition to Nuclear Magnetic Resonance (NMR) spectroscopy for a complete structural assignment.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Rotational Barriers

The presence of rotatable single bonds, such as the C-C bond connecting the aldehyde group and the C-S bond of the methylsulfanyl group to the benzene (B151609) ring, means that 3-Chloro-4-methylsulfanyl-benzaldehyde can exist in different conformations.

A computational conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds. This analysis would identify the lowest energy (most stable) conformers and the energy barriers for rotation between them. Such studies on substituted benzaldehydes have revealed the subtle energetic preferences for different orientations of the substituent groups. nih.gov For example, the aldehyde group could be syn or anti with respect to the adjacent chloro substituent. DFT or ab initio methods are typically used to calculate the energies of these different conformers and the transition states that separate them, yielding the rotational energy barriers. ekb.eg

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction. For reactions involving this compound, such as nucleophilic addition to the aldehyde group or electrophilic aromatic substitution, these methods can be used to:

Identify Reactants, Products, and Intermediates: Optimize the geometries of all species involved in the reaction.

Locate Transition States (TS): Find the highest energy point along the minimum energy reaction pathway. The transition state is a first-order saddle point on the potential energy surface.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Verify the Reaction Pathway: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state correctly connects the desired reactants and products.

While no specific reaction pathway models for this compound were found, DFT studies on reactions of similar aldehydes have successfully elucidated complex mechanisms, including identifying key intermediates and transition states.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. nih.govencyclopedia.pub Proposed by Luis R. Domingo, MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the driving force of chemical reactions. nih.govresearchgate.net

An MEDT study of a reaction involving this compound, such as a cycloaddition, would involve:

Conceptual DFT Analysis: Calculating the global electrophilicity and nucleophilicity indices of the reactants to classify the reaction.

Electron Localization Function (ELF) Analysis: Topologically analyzing the ELF along the reaction pathway. This allows for a detailed understanding of bond formation and breaking by visualizing regions of high electron localization, such as covalent bonds and lone pairs. rsc.org

MEDT provides a powerful, quantitative framework that often challenges traditional orbital-based explanations of reactivity and selectivity in organic reactions. encyclopedia.pub

Molecular Docking and Simulation Studies Focusing on Chemical Interaction Motifs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in fields like drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies for this compound are not prominently documented, research on other substituted benzaldehydes reveals common chemical interaction motifs that are likely to be relevant. Studies on various benzaldehyde (B42025) derivatives consistently highlight the importance of hydrogen bonding and hydrophobic interactions in their binding to protein active sites. nih.gov For instance, the aldehyde functional group is a well-known hydrogen bond acceptor.

In the context of this compound, the following interaction motifs can be anticipated in a hypothetical protein binding scenario:

Hydrogen Bonding: The oxygen atom of the aldehyde group can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donor residues (e.g., Arginine, Lysine, Serine, Tyrosine) within a protein's active site.

Hydrophobic Interactions: The benzene ring, along with the methylsulfanyl group, provides a significant hydrophobic character to the molecule. This allows for van der Waals and pi-stacking interactions with nonpolar amino acid residues such as Leucine, Isoleucine, Valine, and Phenylalanine.

Halogen Bonding: The chlorine atom at the 3-position can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring of an amino acid residue.

Molecular dynamics simulations can further elucidate the stability of these interactions over time, providing a more dynamic picture of the ligand-protein complex. These simulations can reveal conformational changes in both the ligand and the protein upon binding.

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are instrumental in predicting the spectroscopic properties of molecules. nih.govnih.gov These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Based on the functional groups present in this compound and by analogy with the computational study of 3-Chloro-4-hydroxybenzaldehyde, the following spectroscopic features can be predicted:

Infrared (IR) Spectroscopy:

A theoretical vibrational analysis would likely be performed using methods like B3LYP with a basis set such as 6-31G*. researchgate.net The predicted vibrational frequencies for key functional groups would be:

| Functional Group | Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretching | 2750 - 2850 |

| Carbonyl C=O | Stretching | 1680 - 1710 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-S | Stretching | 600 - 800 |

| C-Cl | Stretching | 600 - 800 |

Note: These are approximate ranges and the exact values would depend on the specific computational method and basis set used.

The calculated spectrum for 3-Chloro-4-hydroxybenzaldehyde showed good agreement with experimental data, lending confidence to the predictive power of these methods for the methylsulfanyl analogue. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational methods can also predict ¹H and ¹³C NMR chemical shifts. The predicted shifts for this compound would be influenced by the electronic effects of the substituents on the benzene ring.

¹H NMR: The aldehyde proton would be the most deshielded, appearing at a high chemical shift (around 9.8-10.0 ppm). The aromatic protons would exhibit a splitting pattern determined by their coupling with each other. The methyl protons of the methylsulfanyl group would appear as a singlet in the upfield region.

¹³C NMR: The carbonyl carbon would be the most downfield signal. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nature of the chloro and aldehyde groups and the electron-donating nature of the methylsulfanyl group.

UV-Vis Spectroscopy:

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The spectrum of this compound is expected to show absorptions in the UV region, corresponding to π → π* and n → π* transitions of the aromatic ring and the carbonyl group.

Mechanistic Studies of Reactions Involving 3 Chloro 4 Methylsulfanyl Benzaldehyde

Applications As Advanced Chemical Intermediates

Precursor in Fine Chemical Synthesis

In the realm of fine chemical synthesis, 3-Chloro-4-methylsulfanyl-benzaldehyde serves as a crucial starting material for the production of a variety of specialized compounds. Its utility is particularly noted in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical and agrochemical products. The aldehyde functionality allows for the construction of various ring systems through reactions with dinucleophiles.

For instance, substituted benzaldehydes are known to be key intermediates in the synthesis of various pharmaceuticals. While direct synthesis examples for this compound are not extensively documented in readily available literature, the reactivity of its functional groups is well-established. The aldehyde can readily undergo condensation reactions with amines to form Schiff bases, which are versatile intermediates for the synthesis of nitrogen-containing heterocycles. Furthermore, the chloro and methylsulfanyl groups offer sites for further functionalization, allowing for the fine-tuning of the physicochemical properties of the final products.

The synthesis of complex molecules often relies on the sequential and controlled modification of such versatile precursors. The presence of multiple reaction sites on this compound allows for a programmed approach to building molecular complexity.

Building Block for Complex Organic Molecules

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. This compound fits this description adeptly due to its trifunctional nature. The aldehyde group provides a straightforward handle for carbon-carbon bond formation through reactions like the Wittig, Horner-Wadsworth-Emmons, and aldol reactions.

While specific examples of natural product synthesis utilizing this exact building block are scarce in public domain literature, the synthetic strategies employed for structurally similar benzaldehyde (B42025) derivatives are indicative of its potential. The chloro and methylsulfanyl substituents can play a crucial role in directing the regioselectivity of subsequent reactions on the aromatic ring, a critical aspect in the total synthesis of complex molecules. These groups can also be chemically transformed; for example, the methylsulfanyl group can be oxidized to a sulfoxide (B87167) or sulfone, further expanding the synthetic possibilities.

Role in the Synthesis of Specialty Polymers and Functional Materials

The development of new polymers and functional materials with tailored properties is a significant area of chemical research. Aromatic aldehydes are valuable monomers and precursors in this field. This compound, with its reactive aldehyde group, can participate in polymerization reactions. For example, it can undergo condensation polymerization with phenols or other suitable comonomers to form resins with specific thermal and mechanical properties.

The presence of the chlorine and sulfur atoms in the monomer unit can impart desirable characteristics to the resulting polymer, such as flame retardancy, enhanced thermal stability, and specific refractive indices. While there is a lack of specific literature detailing the use of this compound in polymer synthesis, the application of similar halogenated and sulfur-containing aromatic aldehydes in material science suggests a promising avenue for future research and development.

Development of Optoelectronic Materials Precursors

The field of organic electronics is rapidly advancing, with a continuous demand for novel materials with specific optical and electronic properties. Organic molecules with extended π-conjugated systems are the cornerstone of materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Aromatic aldehydes like this compound can serve as essential precursors for the synthesis of such π-conjugated molecules. The aldehyde group is a versatile anchor for extending the conjugation through various carbon-carbon bond-forming reactions, such as the Knoevenagel condensation or the Wittig reaction. The electronic properties of the resulting molecule can be fine-tuned by the electron-withdrawing nature of the chlorine atom and the electron-donating or -withdrawing character of the sulfur-containing group, depending on its oxidation state. Although direct evidence of the use of this compound in the synthesis of optoelectronic materials is not prominent in the reviewed literature, its structural motifs are present in many known organic electronic materials, indicating its potential as a valuable precursor in this high-tech field.

Structure Reactivity Relationship Srr Studies

Influence of the Methylthio Group on Aromatic Reactivity

The methylthio (-SCH3) group at the para-position (C4) relative to the aldehyde is a significant modulator of the aromatic ring's electron density. Primarily, the sulfur atom, with its lone pairs of electrons, engages in a +R (or +M) effect, denoting its ability to donate electron density to the benzene (B151609) ring through resonance. This electron donation is most pronounced at the ortho and para positions. In the case of 3-Chloro-4-methylsulfanyl-benzaldehyde, this effect increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions.

Interactive Table 1: Electronic Properties of the Methylthio Group

| Effect | Description | Impact on Aromatic Ring |

| Resonance (+R) | Donation of sulfur's lone pair electrons into the π-system. | Increases electron density, particularly at ortho and para positions. Activates the ring towards electrophilic attack. |

| Inductive (-I) | Withdrawal of electron density through the C-S σ-bond due to sulfur's electronegativity. | Weakly decreases electron density around the ring. |

| Overall Electronic Effect | The +R effect generally outweighs the -I effect in reactions sensitive to resonance. | Overall activating and ortho, para-directing for electrophilic aromatic substitution. |

Impact of the Chloro Substituent on Reaction Kinetics and Selectivity

The chloro (-Cl) substituent at the meta-position (C3) to the aldehyde group introduces opposing electronic effects. Halogens are a unique class of substituents in this regard. The chlorine atom is highly electronegative, leading to a strong -I (inductive) effect that withdraws electron density from the aromatic ring, thereby deactivating it towards electrophilic attack. This deactivation slows down the rate of reactions such as nitration, halogenation, and Friedel-Crafts reactions.

In this compound, the chloro group at the 3-position deactivates the ring, making electrophilic substitution reactions slower than in a non-chlorinated analogue. Its directing influence will be superimposed on that of the more strongly activating methylthio group.

The Hammett substituent constant for a meta-chloro group (σm) is +0.37, quantifying its electron-withdrawing nature and its deactivating effect on the reaction center. wiredchemist.com

Interactive Table 2: Electronic Properties of the Chloro Substituent

| Effect | Description | Impact on Aromatic Ring |

| Inductive (-I) | Strong withdrawal of electron density through the C-Cl σ-bond due to chlorine's high electronegativity. | Decreases electron density across the ring, deactivating it towards electrophilic attack. |

| Resonance (+R) | Weak donation of chlorine's lone pair electrons into the π-system. | Directs incoming electrophiles to the ortho and para positions. |

| Overall Electronic Effect | The -I effect is dominant, leading to overall deactivation. | Deactivating and ortho, para-directing for electrophilic aromatic substitution. |

Aldehyde Moiety's Contribution to Overall Reactivity Profiles

The aldehyde group (-CHO) is a powerful electron-withdrawing group due to both a strong -I effect from the electronegative oxygen atom and a -R effect from the delocalization of the ring's π-electrons into the carbonyl group. This withdrawal of electron density significantly deactivates the aromatic ring towards electrophilic substitution, making such reactions considerably slower and directing incoming electrophiles to the meta position.

The primary reactivity of the aldehyde group itself lies in its carbonyl carbon, which is electrophilic and susceptible to nucleophilic attack. The presence of the electron-withdrawing chloro group and the electron-donating methylthio group on the ring can modulate the electrophilicity of this carbonyl carbon. The -I effect of the chloro group will further enhance the partial positive charge on the carbonyl carbon, potentially increasing the rate of nucleophilic addition. Conversely, the +R effect of the methylthio group will donate electron density to the ring, which can be relayed to the aldehyde group, slightly reducing the electrophilicity of the carbonyl carbon. The net effect on the aldehyde's reactivity will be a balance of these opposing influences.

Interactive Table 3: Reactivity Profile of the Aldehyde Moiety

| Feature | Description | Impact on Reactivity |

| Electrophilic Carbonyl Carbon | The carbon atom of the C=O bond has a partial positive charge. | Susceptible to attack by nucleophiles. |

| Electron-Withdrawing Nature (-I, -R) | The aldehyde group withdraws electron density from the aromatic ring. | Deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. |

| Influence of Ring Substituents | The chloro group enhances the electrophilicity of the carbonyl carbon, while the methylthio group slightly diminishes it. | The overall reactivity of the aldehyde group is a composite of these electronic effects. |

Theoretical Insights into Molecular Interaction Mechanisms (e.g., ligand-receptor binding motifs)

While specific experimental studies on the ligand-receptor binding of this compound are not extensively documented in publicly available literature, theoretical and computational methods can provide valuable insights into its potential molecular interactions. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies on similar substituted benzaldehydes can help predict binding affinities and identify key interaction motifs.

The aldehyde group is a known hydrogen bond acceptor, capable of forming hydrogen bonds with suitable donor groups in a receptor's active site, such as the hydroxyl group of serine or threonine, or the amide group of asparagine or glutamine. The oxygen atom of the carbonyl possesses a partial negative charge, making it a favorable interaction point.

The chloro and methylthio substituents contribute to the molecule's lipophilicity and can engage in van der Waals and hydrophobic interactions within a binding pocket. The sulfur atom of the methylthio group, with its lone pairs, could also potentially participate in non-covalent interactions, such as S-π interactions with aromatic residues of a receptor. The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on the receptor.

Computational modeling, including the generation of molecular electrostatic potential (MEP) maps, would be instrumental in visualizing the electron-rich and electron-poor regions of this compound. Such maps would likely show a negative potential around the carbonyl oxygen, making it a prime site for electrophilic attack or hydrogen bond donation from a receptor. The regions around the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. These theoretical models are invaluable for rationalizing observed biological activities and for the design of new molecules with specific binding properties.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Strategies

Current synthetic routes to substituted benzaldehydes often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. A primary focus of future research is the development of greener and more sustainable synthetic strategies. acs.orgresearchgate.net This includes the exploration of catalytic systems that are more environmentally benign and the use of renewable starting materials. acs.orgresearchgate.net One promising avenue is the application of reactive distillation, a process that combines chemical reaction and product separation into a single unit, which can lead to higher efficiency and reduced energy consumption. The principles of green chemistry, such as atom economy and the use of less hazardous chemical syntheses, are central to these efforts. acs.orgresearchgate.net

Exploration of Novel Chemical Transformations

The unique combination of a chloro, a methylsulfanyl, and an aldehyde group on the benzene (B151609) ring of 3-Chloro-4-methylsulfanyl-benzaldehyde offers a rich platform for exploring novel chemical transformations. The aldehyde functional group is particularly reactive and can participate in a wide array of reactions, making it a valuable building block in organic synthesis. acs.orgresearchgate.net Future research will likely focus on uncovering new reactions and methodologies to functionalize this compound further. This could involve the development of novel catalytic systems to achieve transformations that are currently challenging or inefficient. The thioether linkage also presents opportunities for unique chemical manipulations, including oxidation to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the compound's electronic and steric properties and, consequently, its reactivity and biological activity.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are becoming increasingly powerful tools in chemical research. researchgate.netresearchgate.netacs.org In the context of this compound, advanced computational modeling can be employed to predict its chemical properties, reactivity, and potential applications. researchgate.netresearchgate.netacs.org Quantum-chemical calculations can provide insights into the electronic structure and help to understand and predict the outcomes of chemical reactions. researchgate.netresearchgate.netacs.org Furthermore, quantitative structure-property relationship (QSPR) modeling can be used to correlate the structural features of this and related compounds with their physical and chemical properties. researchgate.net Such predictive models can accelerate the discovery of new applications and guide the design of more efficient synthetic routes.

Integration into Multi-Component Reaction Design for Enhanced Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern organic synthesis due to their high efficiency and atom economy. researchgate.netrsc.orgnih.govbeilstein-journals.orgrsc.org Substituted benzaldehydes are frequently utilized as key components in various MCRs. researchgate.netrsc.orgnih.govbeilstein-journals.orgrsc.org A significant area of future research will be the integration of this compound into the design of novel MCRs. This will enable the rapid and efficient synthesis of diverse and complex molecular scaffolds with potential applications in medicinal chemistry and materials science. The development of new MCRs involving this compound could lead to the discovery of novel heterocyclic compounds with interesting biological activities.

Expanding Applications in Emerging Materials Science Fields

The unique electronic and structural features of this compound make it an attractive candidate for applications in emerging materials science fields. chemimpex.com Benzaldehyde (B42025) derivatives are known to be useful in the synthesis of polymers and other advanced materials. orientjchem.org Future research could explore the incorporation of this compound into novel polymers, potentially leading to materials with enhanced thermal stability, optical properties, or other desirable characteristics. Its potential use in the development of specialty chemicals and as a precursor for functional materials is an area ripe for exploration. The presence of both a halogen and a sulfur atom could also be exploited in the design of materials with specific electronic or self-assembly properties.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-methylsulfanyl-benzaldehyde?

- Methodological Answer : The compound can be synthesized via chlorination of 4-methylsulfanyl-benzaldehyde using chlorine gas (Cl₂) in the presence of FeCl₃ (5 mol%) as a catalyst. Key parameters include maintaining anhydrous conditions, temperatures of 60–80°C, and reaction times of 4–6 hours. Post-synthesis purification involves crystallization from ethanol/water mixtures, yielding 68–72% pure product .

| Parameter | Condition |

|---|---|

| Catalyst | FeCl₃ (5 mol%) |

| Temperature | 60–80°C |

| Reaction Time | 4–6 hours |

| Yield | 68–72% |

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer : Use a multi-technique approach:

- ¹H/¹³C NMR : Aldehyde proton (δ 9.8–10.2 ppm), sulfanyl-methyl protons (δ 2.5–2.7 ppm), and aromatic protons (δ 7.2–8.1 ppm) .

- FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and C–S vibration (~650 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 200.66 (calculated for C₈H₇ClOS).

- Elemental Analysis : Confirm C (49.2%), H (3.6%), S (16.4%) .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer : After synthesis, employ fractional crystallization using a 3:1 ethanol/water mixture to remove unreacted starting materials. Monitor purity via TLC (silica gel, hexane/ethyl acetate 4:1, Rₓ ≈ 0.5). For trace impurities, use column chromatography with silica gel and gradient elution (hexane to ethyl acetate) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in NMR chemical shifts?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) to predict chemical shifts, accounting for solvent polarity and substituent electronic effects. Compare experimental ¹H NMR data with computed values; deviations >0.3 ppm suggest conformational isomerism or impurities. Validate with 2D NMR (e.g., COSY for coupling patterns, HSQC for carbon-proton correlations) .

Q. What retrosynthetic strategies enable the design of novel derivatives?

- Methodological Answer : Utilize AI-driven retrosynthesis tools (e.g., Pistachio or Reaxys models) to identify disconnections. Prioritize functional group transformations:

- Sulfanyl Group : Oxidize to sulfone using H₂O₂/AcOH.

- Chlorine Substitution : Perform nucleophilic aromatic substitution with NH₃ or alkoxides.

Validate routes via microscale experiments and HPLC monitoring .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and electron-donating methylsulfanyl groups create a polarized aromatic system. To study reactivity:

- Suzuki Coupling : Screen Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids under inert conditions.

- Kinetic Analysis : Compare reaction rates with control substrates (e.g., 4-Cl-benzaldehyde) via GC-MS.

- DFT Analysis : Calculate Fukui indices to predict electrophilic/nucleophilic sites .

Q. What strategies mitigate competing side reactions during functionalization?

- Methodological Answer :

- Aldehyde Protection : Convert to acetals (e.g., ethylene glycol, BF₃·Et₂O catalyst) before sulfanyl/chloro modifications.

- Temperature Control : Keep reactions below 0°C during lithiation steps to prevent aldehyde oxidation.

- In Situ Monitoring : Use ReactIR to detect intermediates like thiyl radicals .

Data Contradiction Analysis

Q. How should researchers address inconsistent melting point reports?

- Methodological Answer :

- Recrystallization Variability : Test solvents (e.g., ethanol vs. acetone) to assess polymorphism.

- DSC Analysis : Perform differential scanning calorimetry to identify multiple endotherms.

- Literature Comparison : Cross-reference with high-purity studies (e.g., PubChem data ).

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.